Hybridaphniphylline B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

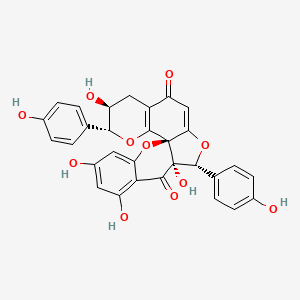

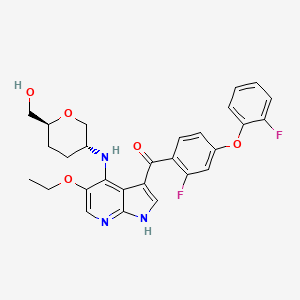

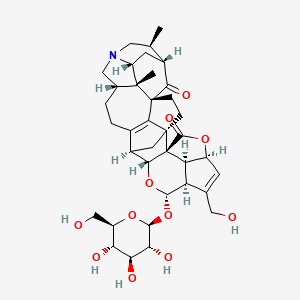

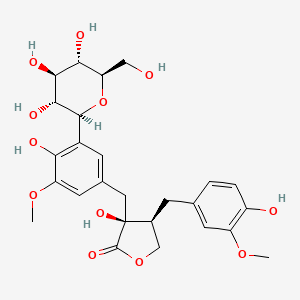

Hybridaphniphylline B is a complex polycyclic alkaloid isolated from the plant Daphniphyllum longeracemosum in 2013 . This compound belongs to the Daphniphyllum alkaloid family, which comprises over 320 members known for their intricate molecular architectures and diverse biological activities . This compound is particularly notable for its structure, which includes 11 rings and 19 stereocenters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The first total synthesis of Hybridaphniphylline B was reported in 2018 . The synthesis features a late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene and asperuloside tetraacetate . The diene was prepared using a scalable route to daphnilongeranin B, involving a Claisen rearrangement of an allyl dienol ether . Key steps in the synthesis include:

Claisen Rearrangement: Subtle variations in the substrate and the use of protic solvents to suppress undesired Cope rearrangement.

Diels-Alder Reaction: A one-pot protocol was developed for the formation of the diene and the Diels-Alder reaction.

Reductive Desulfurization and Global Deacetylation: Conversion of one of the cycloadducts into this compound through these processes.

Industrial Production Methods

Currently, there are no established industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. The compound is primarily synthesized in research laboratories for scientific studies .

Análisis De Reacciones Químicas

Hybridaphniphylline B undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Substitution: The synthesis involves glycosylation and lactonization, which are substitution reactions.

Common reagents and conditions used in these reactions include:

Protic Solvents: Used to suppress undesired rearrangements during the Claisen rearrangement.

Reductive Agents: Used in the desulfurization process.

Major products formed from these reactions include daphnilongeranin B, daphniyunnine E, and dehydrodaphnilongeranin B .

Aplicaciones Científicas De Investigación

Hybridaphniphylline B has several scientific research applications, including:

Mecanismo De Acción

The mechanism by which Hybridaphniphylline B exerts its effects is not fully understood. it is known to interact with molecular targets involved in inflammation and pain pathways. The compound’s anti-inflammatory and analgesic properties suggest that it may modulate immune responses and inhibit pain signaling pathways.

Comparación Con Compuestos Similares

Hybridaphniphylline B is unique due to its complex structure and the presence of 11 rings and 19 stereocenters . Similar compounds in the Daphniphyllum alkaloid family include:

Daphnilongeranin B: Shares a similar polycyclic structure and is used as a precursor in the synthesis of this compound.

Daphniyunnine E: Another congener synthesized alongside this compound.

Dehydrodaphnilongeranin B: Also synthesized in the same study and shares structural similarities.

These compounds highlight the diversity and complexity of the Daphniphyllum alkaloid family, with each member possessing unique structural features and biological activities .

Propiedades

Fórmula molecular |

C37H47NO11 |

|---|---|

Peso molecular |

681.8 g/mol |

Nombre IUPAC |

(1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione |

InChI |

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-4-17-19-9-35(5-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)37-24-20(47-33(37)45)7-15(12-39)23(24)31(48-30(19)37)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35+,36+,37-/m1/s1 |

Clave InChI |

KCMKLEMDTFKPIE-NQQVWIIASA-N |

SMILES isomérico |

C[C@@H]1CN2C[C@H]3CCC4=C5[C@]6(CC[C@]57[C@]3([C@H]2C[C@H]1C7=O)C)C[C@H]4[C@@H]8[C@@]69[C@H]1[C@H](C=C([C@H]1[C@@H](O8)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO)OC9=O |

SMILES canónico |

CC1CN2CC3CCC4=C5C6(CCC57C3(C2CC1C7=O)C)CC4C8C69C1C(C=C(C1C(O8)OC1C(C(C(C(O1)CO)O)O)O)CO)OC9=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)

![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)